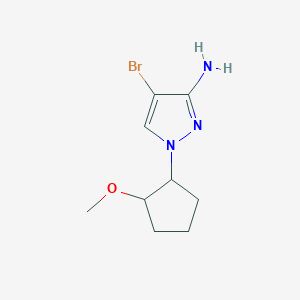
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a specialized chemical compound that has garnered attention in scientific research and development. This compound is characterized by its unique structure, which includes a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. Its versatility makes it a valuable asset in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxycyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxycyclopentyl halide reacts with the brominated pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interaction of pyrazole derivatives with biological targets.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the methoxycyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-1-ethyl-N-(2-methoxycyclopentyl)-1H-pyrrole-2-carboxamide
- 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrrole
Uniqueness
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine stands out due to its unique combination of a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H14BrN3O |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
4-bromo-1-(2-methoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12) |
InChI 键 |
GWHBKKVTZOOMQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCC1N2C=C(C(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
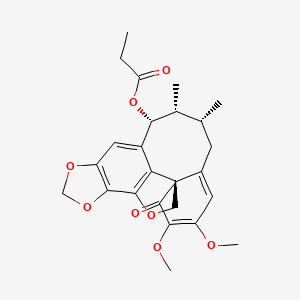
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
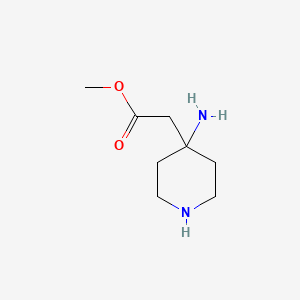

![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
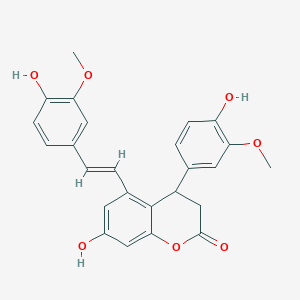

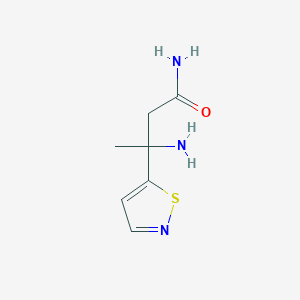
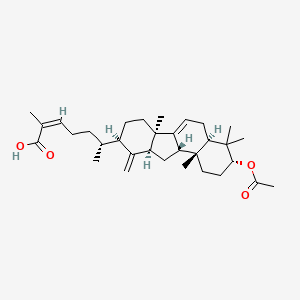
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
